4-(3-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide
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Overview
Description
Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that are needed for the reaction, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis, IR, and NMR spectra, may also be analyzed .Scientific Research Applications
Antiviral and Antibacterial Activity
Sulfonamide derivatives have been synthesized and evaluated for their antiviral and antibacterial properties. For instance, a study synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, showing anti-tobacco mosaic virus activity, indicating the potential for antiviral applications (Chen et al., 2010).
Cancer Research
Sulfonamide derivatives have shown promise in cancer research, particularly as inhibitors of various cancer cell lines. For example, novel sulfonamides with a 3,4-dimethoxyphenyl moiety were synthesized and demonstrated significant in vitro anticancer activity against human cancer cell lines, including hepatocellular, medulloblastoma, cervical, and colon cancers, by inhibiting vascular endothelial growth factor receptor (VEGFR)-2, a key target in cancer therapy (Ghorab et al., 2016).
Enzyme Inhibition
Sulfonamide derivatives are also explored for their enzyme inhibitory activities. Research into pyrazoline benzensulfonamides as carbonic anhydrase and acetylcholinesterase inhibitors highlighted their potential for treating conditions associated with enzyme dysregulation. These compounds showed low cytotoxicity and significant inhibitory potency, suggesting their applicability in therapeutic interventions (Ozgun et al., 2019).
Molecular Docking and Theoretical Studies
Further, sulfonamide derivatives have been the subject of molecular docking and Density Functional Theory (DFT) studies to understand their interactions with biological targets and predict their biological activity. For instance, novel benzenesulfonamide derivatives were synthesized and their structures analyzed via DFT calculations, highlighting the role of theoretical and computational chemistry in drug design and discovery (Fahim & Shalaby, 2019).
Antioxidant Properties
Some sulfonamide derivatives have been identified for their antioxidant properties, which are crucial in combating oxidative stress related to various diseases. The synthesis and evaluation of dihydropyridine analogs as antioxidants revealed that these compounds could act as potent antioxidants and metal chelating agents, potentially useful in treating diseases associated with oxidative stress (Sudhana & Adi, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(3-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O2S/c1-14(2)19(17,18)16-8-6-15(7-9-16)12-5-3-4-11(13)10-12/h3-5,10H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTXZLHFSCBLDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide |
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